molecular formula C9H8BrFO B2541125 2-Bromo-2-fluoro-1-(o-tolyl)ethan-1-one CAS No. 2219407-61-9

2-Bromo-2-fluoro-1-(o-tolyl)ethan-1-one

Cat. No. B2541125
CAS RN: 2219407-61-9
M. Wt: 231.064
InChI Key: BCTMTWCLOJPGME-UHFFFAOYSA-N
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Description

“2-Bromo-2-fluoro-1-(o-tolyl)ethan-1-one” is a chemical compound with the molecular formula C9H9BrO . It has a molecular weight of 213.07 . The compound is typically stored at room temperature under an inert atmosphere .


Synthesis Analysis

The synthesis of similar compounds typically involves the use of N-bromosuccinimide (NBS) and p-toluenesulfonic acid (p-TsOH), followed by the addition of acetophenone . The mixture is then stirred at a specific temperature for a certain period. The progress of the reaction is usually monitored using thin-layer chromatography (TLC). After the reaction is complete, the reaction mixture is extracted, and the organic layer is separated, dried, and concentrated to obtain the product .


Molecular Structure Analysis

The molecular structure of “2-Bromo-2-fluoro-1-(o-tolyl)ethan-1-one” can be analyzed using various spectroscopic techniques, including nuclear magnetic resonance (NMR), high-performance liquid chromatography (HPLC), liquid chromatography-mass spectrometry (LC-MS), and ultra-performance liquid chromatography (UPLC) .


Physical And Chemical Properties Analysis

The compound has a number of physical and chemical properties. It has a high gastrointestinal absorption and is permeable to the blood-brain barrier . It is not a substrate for P-glycoprotein and does not inhibit cytochrome P450 enzymes . The compound has a log P value (a measure of lipophilicity) of 1.95 (iLOGP), 3.51 (XLOGP3), 2.57 (WLOGP), 2.55 (MLOGP), and 3.17 (SILICOS-IT), with a consensus log P value of 2.75 . The compound is soluble, with a solubility of 0.0484 mg/ml (ESOL), 0.0598 mg/ml (Ali), and 0.0215 mg/ml (SILICOS-IT) .

Scientific Research Applications

These applications highlight the versatility and potential impact of this compound across diverse scientific disciplines. Researchers continue to explore its properties and applications, contributing to advancements in chemistry, medicine, and materials science . If you need further details or additional applications, feel free to ask!

Safety and Hazards

The compound is classified as dangerous, with hazard statements H302 (Harmful if swallowed) and H314 (Causes severe skin burns and eye damage) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P260), washing thoroughly after handling (P264), not eating, drinking or smoking when using this product (P270), wearing protective gloves/protective clothing/eye protection/face protection (P280), and others .

properties

IUPAC Name

2-bromo-2-fluoro-1-(2-methylphenyl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8BrFO/c1-6-4-2-3-5-7(6)8(12)9(10)11/h2-5,9H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCTMTWCLOJPGME-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C(=O)C(F)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8BrFO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Bromo-2-fluoro-1-(o-tolyl)ethan-1-one

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